molecular formula C13H21BN2 B14412397 N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine CAS No. 83837-50-7

N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine

Cat. No.: B14412397
CAS No.: 83837-50-7
M. Wt: 216.13 g/mol
InChI Key: FOQDCNWYHXCPPI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine typically involves the reaction of N,N-dimethyl-1-phenylmethanamine with piperidine in the presence of a boron-containing reagent. One common method involves the use of pinacol borane and a rhodium (I) complex to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • N,N-Dimethyl-2-piperidin-3-ylethanamine
  • N,N-Dimethyl-2-piperidin-2-ylethanamine
  • N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine

Uniqueness

N,N-Dimethyl-1-phenyl-1-(piperidin-1-yl)boranamine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

CAS No.

83837-50-7

Molecular Formula

C13H21BN2

Molecular Weight

216.13 g/mol

IUPAC Name

N-methyl-N-[phenyl(piperidin-1-yl)boranyl]methanamine

InChI

InChI=1S/C13H21BN2/c1-15(2)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

FOQDCNWYHXCPPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(N2CCCCC2)N(C)C

Origin of Product

United States

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